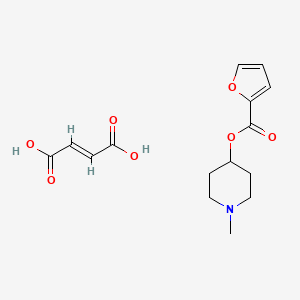
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves several steps. One common method includes the reaction of 1-methylpiperidine with furan-2-carboxylic acid under specific conditions to form the desired ester. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or ethanol. The fumarate salt is then formed by reacting the ester with fumaric acid.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using reagents like sodium halides or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate.
Comparación Con Compuestos Similares
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate can be compared with other similar compounds, such as:
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: This compound has a similar structure but differs in the functional groups attached to the furan ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another related compound with a piperidine ring and a different substituent on the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19NO7 |
|---|---|
Peso molecular |
325.31 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(1-methylpiperidin-4-yl) furan-2-carboxylate |
InChI |
InChI=1S/C11H15NO3.C4H4O4/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10;5-3(6)1-2-4(7)8/h2-3,8-9H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LCTASXWAQQNPQU-WLHGVMLRSA-N |
SMILES isomérico |
CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
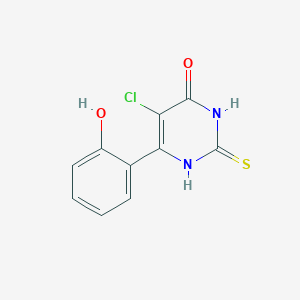
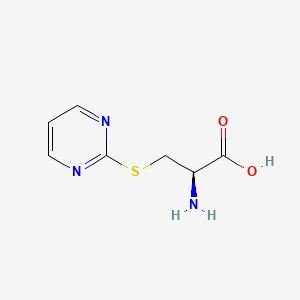
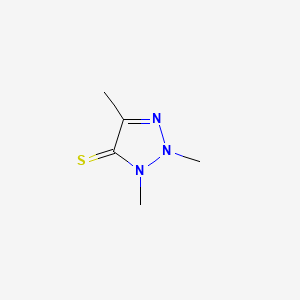
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)


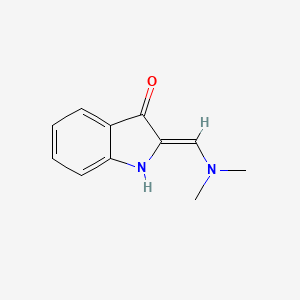
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
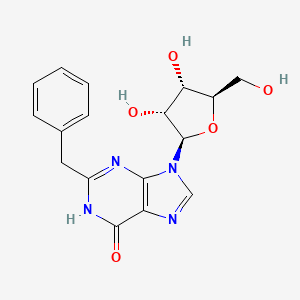
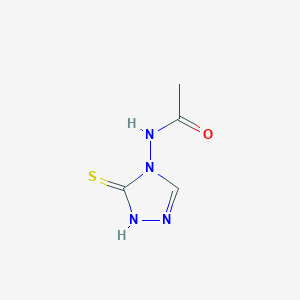
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
